![molecular formula C18H21FN4O3 B6577487 N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide CAS No. 1251684-74-8](/img/structure/B6577487.png)
N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide
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Description
N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15976871 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide, with the CAS number 1251684-74-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21FN4O3, with a molecular weight of 360.4 g/mol. The presence of both a piperidine ring and an oxazole moiety contributes to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C18H21FN4O3 |
Molecular Weight | 360.4 g/mol |
CAS Number | 1251684-74-8 |
Pharmacological Effects
Research indicates that compounds similar to N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine have notable effects on various biological targets:
- Calcium Channel Inhibition : Studies have shown that derivatives of piperidine exhibit inhibitory activity against T-type calcium channels. For instance, compounds with similar structural features have been reported to lower blood pressure in hypertensive models without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways. For example, related piperazine derivatives have been characterized as competitive inhibitors against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The biological activity of N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine can be linked to its structural components:
- Piperidine Ring : Essential for binding to biological targets.
- Fluorophenyl Group : Enhances lipophilicity and may improve receptor affinity.
- Oxazole Moiety : Contributes to the compound's overall biological activity through potential interactions with various enzymes and receptors.
Case Study 1: Blood Pressure Regulation
In a study involving spontaneously hypertensive rats, a related piperidine derivative demonstrated significant antihypertensive effects without inducing reflex tachycardia. This suggests that modifications to the piperidine structure can lead to improved therapeutic profiles for cardiovascular diseases .
Case Study 2: Tyrosinase Inhibition
A series of piperazine derivatives were evaluated for their inhibitory effects on tyrosinase activity. Compounds showed varying degrees of inhibition with IC50 values in the low micromolar range. This highlights the potential of N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine as a candidate for skin depigmentation treatments .
Properties
IUPAC Name |
1-N-[(4-fluorophenyl)methyl]-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-12-10-16(22-26-12)21-17(24)14-6-8-23(9-7-14)18(25)20-11-13-2-4-15(19)5-3-13/h2-5,10,14H,6-9,11H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJKGWOCGLMRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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